molecular formula C24H24N4O4 B4621457 (Z)-3-[3-(4-methoxy-3-nitrophenyl)-1-phenylpyrazol-4-yl]-1-piperidin-1-ylprop-2-en-1-one

(Z)-3-[3-(4-methoxy-3-nitrophenyl)-1-phenylpyrazol-4-yl]-1-piperidin-1-ylprop-2-en-1-one

Cat. No.: B4621457
M. Wt: 432.5 g/mol
InChI Key: GHOQHXTWOHLADS-QBFSEMIESA-N
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Description

(Z)-3-[3-(4-methoxy-3-nitrophenyl)-1-phenylpyrazol-4-yl]-1-piperidin-1-ylprop-2-en-1-one is a complex organic compound that features a pyrazole ring, a piperidine ring, and various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-3-[3-(4-methoxy-3-nitrophenyl)-1-phenylpyrazol-4-yl]-1-piperidin-1-ylprop-2-en-1-one typically involves multi-step organic reactions. A common approach might include:

    Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with an appropriate diketone.

    Functionalization of the pyrazole ring: Introduction of the phenyl and nitrophenyl groups through electrophilic aromatic substitution or coupling reactions.

    Formation of the piperidine ring: This can be synthesized separately and then coupled with the pyrazole derivative.

    Final coupling: The piperidine and pyrazole derivatives are coupled through a condensation reaction to form the final product.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This might include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the methoxy or nitro groups.

    Reduction: Reduction of the nitro group to an amine is a common reaction.

    Substitution: The aromatic rings may undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Catalytic hydrogenation or the use of reducing agents like sodium borohydride.

    Substitution: Halogenating agents, nitrating agents, or organometallic reagents.

Major Products

    Oxidation: Formation of quinones or other oxidized derivatives.

    Reduction: Formation of amines or other reduced derivatives.

    Substitution: Formation of various substituted aromatic compounds.

Scientific Research Applications

Chemistry

    Catalysis: The compound may serve as a ligand or catalyst in various organic reactions.

    Material Science: Potential use in the development of new materials with specific properties.

Biology

    Enzyme Inhibition: Potential use as an inhibitor of specific enzymes.

    Receptor Binding: May interact with biological receptors, influencing cellular processes.

Medicine

    Drug Development: Potential as a lead compound for the development of new pharmaceuticals.

    Therapeutic Applications: May exhibit anti-inflammatory, anti-cancer, or other therapeutic properties.

Industry

    Agriculture: Potential use as a pesticide or herbicide.

    Chemical Manufacturing: Use as an intermediate in the synthesis of other complex molecules.

Mechanism of Action

The mechanism of action of (Z)-3-[3-(4-methoxy-3-nitrophenyl)-1-phenylpyrazol-4-yl]-1-piperidin-1-ylprop-2-en-1-one would depend on its specific biological target. Generally, it may interact with enzymes or receptors, altering their activity and leading to various biological effects. The molecular targets and pathways involved would need to be elucidated through experimental studies.

Comparison with Similar Compounds

Similar Compounds

  • (Z)-3-[3-(4-methoxyphenyl)-1-phenylpyrazol-4-yl]-1-piperidin-1-ylprop-2-en-1-one
  • (Z)-3-[3-(4-nitrophenyl)-1-phenylpyrazol-4-yl]-1-piperidin-1-ylprop-2-en-1-one

Uniqueness

  • Functional Groups : The presence of both methoxy and nitro groups may confer unique reactivity and biological activity.
  • Structural Features : The combination of pyrazole and piperidine rings may result in unique chemical and physical properties.

Properties

IUPAC Name

(Z)-3-[3-(4-methoxy-3-nitrophenyl)-1-phenylpyrazol-4-yl]-1-piperidin-1-ylprop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H24N4O4/c1-32-22-12-10-18(16-21(22)28(30)31)24-19(11-13-23(29)26-14-6-3-7-15-26)17-27(25-24)20-8-4-2-5-9-20/h2,4-5,8-13,16-17H,3,6-7,14-15H2,1H3/b13-11-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GHOQHXTWOHLADS-QBFSEMIESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C2=NN(C=C2C=CC(=O)N3CCCCC3)C4=CC=CC=C4)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=C(C=C1)C2=NN(C=C2/C=C\C(=O)N3CCCCC3)C4=CC=CC=C4)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H24N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

432.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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